Welcome to the BenchChem Online Store!
molecular formula C12H13ClO3 B8384133 2,3-dihydro-7-methoxy-2,2-dimethyl-4-Benzofurancarbonyl chloride

2,3-dihydro-7-methoxy-2,2-dimethyl-4-Benzofurancarbonyl chloride

Cat. No. B8384133
M. Wt: 240.68 g/mol
InChI Key: ZLKIVAAAAZXWOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06121274

Procedure details

0.8 g of 2,3-dihydro-2,2-dimethyl-7-methoxybenzofuran-4-carboxylic acid is heated to boiling under reflux for 1 h in a mixture of 50 ml of abs. toluene and 3 ml of thionyl chloride. The solvent is distilled off in a rotary evaporator and toluene (about 30 ml) is then added a further 2 times and the mixture is concentrated again. The residue is dried in a high vacuum and employed in Example 1 without further purification.
Name
2,3-dihydro-2,2-dimethyl-7-methoxybenzofuran-4-carboxylic acid
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:16])[CH2:6][C:5]2=[C:7]([C:13](O)=[O:14])[CH:8]=[CH:9][C:10]([O:11][CH3:12])=[C:4]2[O:3]1.S(Cl)([Cl:19])=O>C1(C)C=CC=CC=1>[CH3:1][C:2]1([CH3:16])[CH2:6][C:5]2=[C:7]([C:13]([Cl:19])=[O:14])[CH:8]=[CH:9][C:10]([O:11][CH3:12])=[C:4]2[O:3]1

Inputs

Step One
Name
2,3-dihydro-2,2-dimethyl-7-methoxybenzofuran-4-carboxylic acid
Quantity
0.8 g
Type
reactant
Smiles
CC1(OC=2C(C1)=C(C=CC2OC)C(=O)O)C
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 h in a mixture of 50 ml of abs
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off in a rotary evaporator and toluene (about 30 ml)
ADDITION
Type
ADDITION
Details
is then added a further 2 times
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated again
CUSTOM
Type
CUSTOM
Details
The residue is dried in a high vacuum
CUSTOM
Type
CUSTOM
Details
employed in Example 1 without further purification

Outcomes

Product
Name
Type
Smiles
CC1(OC=2C(C1)=C(C=CC2OC)C(=O)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.